REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH:13](=[O:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[NH2:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][c:9]([OH:12])[cH:10][c:11]12.[Na+:21].[Na+:22].[O-:23][S:24](=[O:25])(=[O:26])[O-:27]>>[N:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][c:9]([OH:12])[cH:10][c:11]12)=[CH:13][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2ccc(O)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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Oc1ccc2cccc(N=Cc3ccccc3)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |